molecular formula C18H14ClNO3 B3407140 3-Quinolineacetic acid, 6-chloro-1,2-dihydro-2-oxo-4-phenyl-, methyl ester CAS No. 51505-11-4

3-Quinolineacetic acid, 6-chloro-1,2-dihydro-2-oxo-4-phenyl-, methyl ester

Cat. No.: B3407140
CAS No.: 51505-11-4
M. Wt: 327.8 g/mol
InChI Key: JPNRVBSWBGMCJN-UHFFFAOYSA-N
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Description

3-Quinolineacetic acid, 6-chloro-1,2-dihydro-2-oxo-4-phenyl-, methyl ester is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolineacetic acid, 6-chloro-1,2-dihydro-2-oxo-4-phenyl-, methyl ester typically involves multi-step organic reactions. One common method includes the condensation of 6-chloro-4-phenylquinoline-2(1H)-one with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less hazardous solvents and catalysts, can be applied to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-Quinolineacetic acid, 6-chloro-1,2-dihydro-2-oxo-4-phenyl-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Quinolineacetic acid, 6-chloro-1,2-dihydro-2-oxo-4-phenyl-, methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Quinolineacetic acid, 6-chloro-1,2-dihydro-2-oxo-4-phenyl-, methyl ester involves its interaction with various molecular targets. It can inhibit enzymes such as topoisomerases, which are crucial for DNA replication and cell division. The compound may also interact with cellular receptors, leading to changes in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Quinolineacetic acid, 6-chloro-1,2-dihydro-2-oxo-4-phenyl-, methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline core with chloro, oxo, and phenyl groups makes it a versatile compound for various applications .

Properties

IUPAC Name

methyl 2-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO3/c1-23-16(21)10-14-17(11-5-3-2-4-6-11)13-9-12(19)7-8-15(13)20-18(14)22/h2-9H,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPNRVBSWBGMCJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C2=C(C=CC(=C2)Cl)NC1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501181876
Record name Methyl 6-chloro-1,2-dihydro-2-oxo-4-phenyl-3-quinolineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501181876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51505-11-4
Record name Methyl 6-chloro-1,2-dihydro-2-oxo-4-phenyl-3-quinolineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51505-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-chloro-1,2-dihydro-2-oxo-4-phenyl-3-quinolineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501181876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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